4'-吗啉甲基-3-三氟甲基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For instance, a nonlinear optical morpholin-4-ium-hydroxybenzoate (M4HB) material was synthesized and single crystals were grown using a slow evaporation method, indicating the importance of controlled crystallization techniques in obtaining high-quality materials . Similarly, other morpholine derivatives have been synthesized through various routes, including coupling reactions and refluxing with appropriate reagents . These methods highlight the versatility of synthetic approaches for morpholine derivatives, which could be applicable to the synthesis of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal and molecular structures of morpholine derivatives. For example, the crystal structure of a morpholine derivative was determined to be in the orthorhombic system with specific unit cell parameters . Another study reported the monoclinic system for a different morpholine derivative . These findings suggest that morpholine derivatives can crystallize in various systems, and the same could be expected for 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.

Chemical Reactions Analysis

Morpholine derivatives have been shown to participate in a range of chemical reactions. For instance, the coupling reaction was used to prepare a morpholine derivative with a diazenyl group . The reactivity of these compounds can be influenced by the presence of different substituents, which can also affect their biological activity. The chemical behavior of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone would likely be influenced by the trifluoromethyl and benzophenone groups, potentially leading to unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are characterized using various spectroscopic and analytical techniques. The presence of functional groups in morpholine derivatives is often confirmed by Fourier transform infrared analysis (FTIR), and nuclear magnetic resonance (NMR) studies reveal the hydrogen and carbon bonded network . Additionally, the optical properties, such as the cut-off wavelength, and thermal stability are determined using spectroscopic and thermal analysis methods . These studies provide a comprehensive understanding of the properties of morpholine derivatives, which could be extrapolated to predict the properties of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.

科学研究应用

1. 1,2,4-三唑衍生物中的分子间相互作用

在对 1,2,4-三唑衍生物的研究中,一项研究合成了具有吗啉甲基团的生物活性化合物。这些化合物表现出各种分子间相互作用,利用 X 射线衍射和量子力学计算等技术对其进行了表征,阐明了结构和生物活性之间的相互作用 (Shukla、Mohan、Vishalakshi 和 Chopra,2014 年).

2. 对肯普消除反应的影响

另一项研究探讨了离子液体对肯普消除反应(一种关键的化学过程)的影响。它使用吗啉作为组分来研究室温离子液体的分子性质。这项研究深入了解了吗啉衍生物在改变反应环境和动力学中的作用 (D’Anna、La Marca、Lo Meo 和 Noto,2009 年).

3. 缺氧细胞的荧光探针

一项研究开发了一种包含吗啉甲基基团的荧光探针,用于检测细胞中的缺氧或低氧环境。这项研究通过提供可视化与氧水平相关的细胞过程的工具,为生物医学领域做出了贡献 (Feng 等,2016 年).

4. 吗啉衍生物的抗菌活性

对 3-氟-4-吗啉基苯胺(抗生素利奈唑胺的中间体)的磺酰胺和氨基甲酸酯的研究表明具有有效的抗菌活性。这强调了吗啉衍生物在开发新型抗菌剂中的重要性 (Janakiramudu 等,2017 年).

5. 在聚合中的催化应用

对具有吗啉甲基酚盐配体的第 4 族催化剂的研究突出了它们在内酯开环聚合中的效率。这证明了吗啉甲基衍生物在催化重要的聚合反应中的潜力 (Yu 等,2019 年).

属性

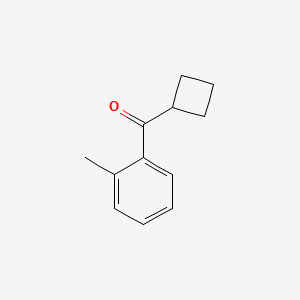

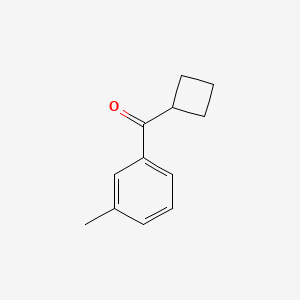

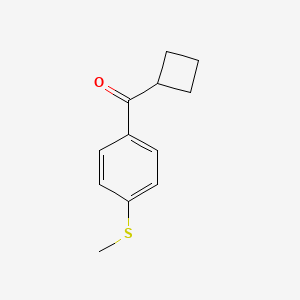

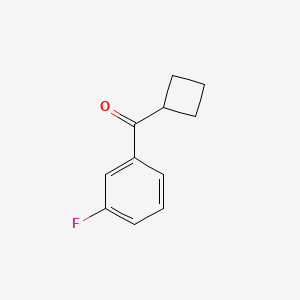

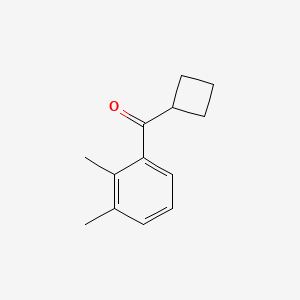

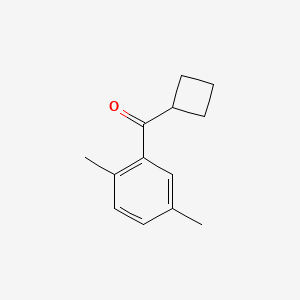

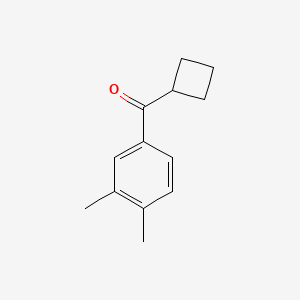

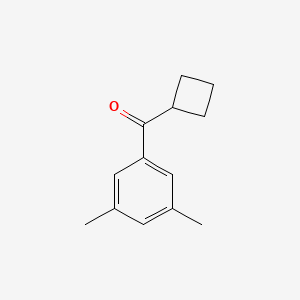

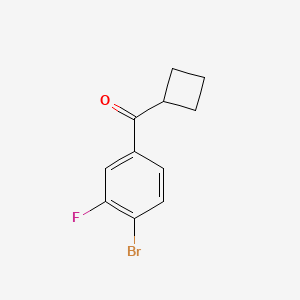

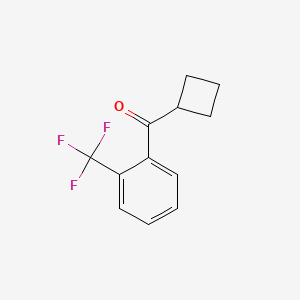

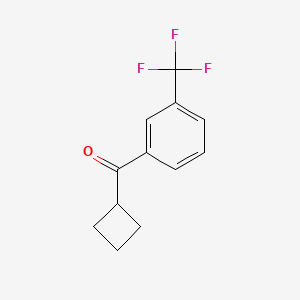

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRSRMBARBLUHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642647 |

Source

|

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Morpholinomethyl-3-trifluoromethylbenzophenone | |

CAS RN |

898770-38-2 |

Source

|

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。